molecular formula C13H13BrN2O2S B13161940 Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13161940
M. Wt: 341.23 g/mol
InChI Key: MEXYQEKWMNRUME-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a bromo group at position 3, a methyl group at position 4, and a cyclopropyl group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly c-KIT inhibitors, as demonstrated in recent studies . The ethyl carboxylate moiety enhances solubility and may act as a prodrug precursor.

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-13(17)8-6(2)9-11(14)16-19-12(9)15-10(8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

MEXYQEKWMNRUME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a thiazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound Substituent (Position 3) Substituent (Position 6) IC50 (c-KIT) Notes
Target Compound Bromo Cyclopropyl Not Reported Potential hydrophobic interaction; synthetic versatility via bromo group
6h (from ) 3-(Trifluoromethyl)phenyl Unspecified 9.87 µM Moderate activity due to hydrophobic pocket fit
6i (from ) Methylene-linked 3-(Trifluoromethyl)phenyl Unspecified Inactive Increased flexibility reduces binding
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate () Bromo Isopropyl Not Reported Similar scaffold; isopropyl may reduce metabolic stability compared to cyclopropyl

Key Findings :

  • Position 3 : Bromo substituents (as in the target compound) offer synthetic flexibility for cross-coupling reactions, unlike 3-(trifluoromethyl)phenyl groups (6h), which enhance hydrophobic interactions but limit further derivatization .
  • Position 6 : Cyclopropyl groups (target compound) confer rigidity and may improve metabolic stability compared to bulkier substituents like isopropyl () .
  • Position 4 : The methyl group in the target compound likely contributes to steric stabilization, though its direct role in c-KIT inhibition remains uncharacterized.

Physicochemical and Conformational Properties

Hydrogen Bonding and Solubility

The ethyl carboxylate group in the target compound acts as a hydrogen bond acceptor, similar to ester-containing analogues (e.g., ). In contrast, amide-linked derivatives (e.g., 6h–j in ) exhibit stronger hydrogen bonding but reduced solubility in lipophilic environments .

Ring Puckering and Conformational Effects

This contrasts with non-cyclopropyl derivatives (e.g., isopropyl in ), where puckering effects may alter binding geometry .

Biological Activity

Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the thiazolo[5,4-b]pyridine family. This compound features a thiazole ring fused to a pyridine structure, with substituents that include an ethyl ester, a bromine atom, a cyclopropyl group, and a methyl group. The unique combination of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN2O2SC_{11}H_{12}BrN_2O_2S. The compound's structure can be visualized as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Substituents : Includes an ethyl carboxylate group, a bromine atom at the 3-position, a cyclopropyl group at the 6-position, and a methyl group at the 4-position.

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant biological activities relevant to medicinal chemistry. Key areas of investigation include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. For instance, related thiazolo[5,4-b]pyridine derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3K), which are crucial in cellular signaling pathways that regulate growth and metabolism .
  • Receptor Modulation : The compound may interact with various receptors. Similar compounds have been identified as agonists for sphingosine-1-phosphate (S1P) receptors, which play roles in immune response and inflammation .
  • Antitumor Activity : Preliminary studies suggest that thiazolo[5,4-b]pyridine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the cyclopropyl and methyl groups contributes unique steric and electronic properties that influence its reactivity and biological activity compared to similar compounds. For example:

Compound NameKey Differences
Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylateLacks the cyclopropyl group
Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylateLacks the methyl group

In Vivo Studies

In vivo studies have demonstrated the pharmacological effects of related thiazolo[5,4-b]pyridine compounds. For instance:

  • Experimental Autoimmune Encephalomyelitis : Compounds similar to this compound have been shown to delay the onset and reduce severity in models of autoimmune diseases when dosed at low concentrations (e.g., 0.1 mg/kg) .

In Vitro Studies

In vitro assays have revealed that these compounds can effectively inhibit specific enzyme activities at nanomolar concentrations. For example:

  • PI3K Inhibition : Compounds derived from thiazolo[5,4-b]pyridine structures have exhibited potent inhibitory activity against PI3Kα with IC50 values in the nanomolar range (e.g., 3.6 nM) .

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